molecular formula C22H16Cl2N2S2 B12904862 4,6-Bis((2-chlorobenzyl)thio)cinnoline CAS No. 6957-47-7

4,6-Bis((2-chlorobenzyl)thio)cinnoline

Cat. No.: B12904862
CAS No.: 6957-47-7
M. Wt: 443.4 g/mol
InChI Key: HXTRNHWXLRJMDK-UHFFFAOYSA-N
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Description

4,6-Bis((2-chlorobenzyl)thio)cinnoline is a chemical compound with the molecular formula C22H16Cl2N2S2. It is known for its unique structure, which includes two chlorobenzylthio groups attached to a cinnoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis((2-chlorobenzyl)thio)cinnoline typically involves the reaction of cinnoline derivatives with 2-chlorobenzylthiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis((2-chlorobenzyl)thio)cinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis((2-chlorobenzyl)thio)cinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis((2-chlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis((2-chlorophenyl)methyl)thio)cinnoline
  • 4,6-Bis((2-bromobenzyl)thio)cinnoline
  • 4,6-Bis((2-fluorobenzyl)thio)cinnoline

Uniqueness

4,6-Bis((2-chlorobenzyl)thio)cinnoline is unique due to the presence of two chlorobenzylthio groups, which impart distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study in various research fields .

Properties

CAS No.

6957-47-7

Molecular Formula

C22H16Cl2N2S2

Molecular Weight

443.4 g/mol

IUPAC Name

4,6-bis[(2-chlorophenyl)methylsulfanyl]cinnoline

InChI

InChI=1S/C22H16Cl2N2S2/c23-19-7-3-1-5-15(19)13-27-17-9-10-21-18(11-17)22(12-25-26-21)28-14-16-6-2-4-8-20(16)24/h1-12H,13-14H2

InChI Key

HXTRNHWXLRJMDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC=CC=C4Cl)Cl

Origin of Product

United States

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